molecular formula C11H14O3 B3163219 2-Ethoxy-5-(methoxymethyl)benzaldehyde CAS No. 883537-87-9

2-Ethoxy-5-(methoxymethyl)benzaldehyde

Cat. No. B3163219
CAS RN: 883537-87-9
M. Wt: 194.23 g/mol
InChI Key: OFTZLKMSHWHVPO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-(methoxymethyl)benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-5-(methoxymethyl)benzaldehyde, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Two-Step Synthesis of Alkylamino Arylethanols : A study outlines a simple two-step synthesis of 2-(alkylamino)-1-arylethanols from aromatic aldehydes, showcasing the utility of benzaldehydes in generating intermediates for further chemical transformations (Moshkin & Sosnovskikh, 2013).

  • Microwave vs. Traditional Solvothermal Syntheses : Research comparing microwave and traditional solvothermal syntheses of Co(II)4O4 cubes highlights the efficiency of microwave heating in crystal synthesis, using variants of benzaldehydes (Zhang et al., 2013).

Materials Science and Catalysis

  • Process Development for Enzyme Catalyzed Asymmetric C–C-Bond Formation : A study presents the process development for enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase, underlining the potential for creating enantioselective synthetic pathways (Kühl et al., 2007).

Magnetic Properties and Cluster Synthesis

  • Magnetic Properties of Co(II)4O4 Cubes : This research delves into the magnetic properties of synthesized Co(II)4O4 cubes, demonstrating the role of benzaldehyde derivatives in the formation of structures with significant magnetic interactions (Zhang et al., 2013).

Pharmacological and Biochemical Insights

  • Chalcones Synthesis for Anti-Inflammatory and Antimicrobial Activity : A study synthesizes a new series of chalcones from substituted benzaldehyde, exhibiting notable anti-inflammatory and antimicrobial activities, showcasing the pharmaceutical applications of benzaldehyde derivatives (Gaikwad et al., 2010).

Safety and Hazards

2-Ethoxy-5-(methoxymethyl)benzaldehyde is intended for research use only and is not intended for diagnostic or therapeutic use . It is also labeled as an irritant .

Mechanism of Action

Target of Action

The primary targets of 2-Ethoxy-5-(methoxymethyl)benzaldehyde are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biological molecules, altering their function or structure.

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethoxy-5-(methoxymethyl)benzaldehyde . .

properties

IUPAC Name

2-ethoxy-5-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11-5-4-9(8-13-2)6-10(11)7-12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTZLKMSHWHVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)COC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284381
Record name 2-Ethoxy-5-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(methoxymethyl)benzaldehyde

CAS RN

883537-87-9
Record name 2-Ethoxy-5-(methoxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883537-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-(methoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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